molecular formula C12H24N2O2 B15263784 Tert-butyl 3-amino-2-(propan-2-YL)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-2-(propan-2-YL)pyrrolidine-1-carboxylate

Cat. No.: B15263784
M. Wt: 228.33 g/mol
InChI Key: YWJOZLMVSZUWRH-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and mixing. The product is then purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-2-(propan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the isopropyl substituent on the pyrrolidine ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-amino-2-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-8(2)10-9(13)6-7-14(10)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3

InChI Key

YWJOZLMVSZUWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(CCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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